molecular formula C19H32NO+ B1208505 Mepiperphenidol CAS No. 13004-75-6

Mepiperphenidol

货号: B1208505
CAS 编号: 13004-75-6
分子量: 290.5 g/mol
InChI 键: SMOSFFGOYXWICC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

甲哌phenidol 的合成涉及 1-甲基哌啶与 3-羟基-5-甲基-4-苯基己基溴的反应。反应通常在乙醇或甲醇等有机溶剂中进行,并在回流条件下进行。然后通过重结晶或色谱技术纯化产物 .

工业生产方法

甲哌phenidol 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和连续流动系统,以确保产品质量和产量的一致性。最终产品经过严格的质量控制措施,以符合药品标准 .

化学反应分析

反应类型

甲哌phenidol 经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

从这些反应中形成的主要产物包括甲哌phenidol 的各种衍生物,例如酮、醇和取代的哌啶鎓化合物 .

科学研究应用

Treatment of Gastrointestinal Disorders

Mepiperphenidol has been utilized in clinical settings for managing various gastrointestinal conditions characterized by excessive cholinergic activity. Its anticholinergic effects make it beneficial for:

  • Peptic Ulcers : By reducing gastric motility and secretion, this compound can alleviate symptoms associated with peptic ulcers.
  • Irritable Bowel Syndrome : It helps relieve symptoms such as abdominal pain and diarrhea by decreasing gut motility and spasms.
  • Gastritis : The compound can reduce inflammation and discomfort associated with gastritis through its muscle-relaxing properties.

Neurological Research

Recent studies have explored this compound's potential in understanding and treating movement disorders, particularly Parkinson's disease. Although it has largely been replaced by more effective treatments, its role in research remains significant:

  • Parkinson's Disease : this compound aids in studying the cholinergic system's role in Parkinson's disease, providing insights into how acetylcholine modulation can affect motor symptoms.
  • Drug Interaction Studies : As an anticholinergic agent, it serves as a model for examining interactions with other medications that affect cholinergic pathways, which is crucial for polypharmacy management in elderly patients.

Case Studies and Clinical Trials

Several studies highlight the efficacy and safety profile of this compound in clinical settings:

  • A study involving patients with gastrointestinal disorders demonstrated that treatment with this compound resulted in significant symptom relief compared to placebo controls. Approximately 70% of participants reported moderate to marked improvement after a treatment course .
Study FocusPatient PopulationTreatment DurationImprovement Rate
Gastrointestinal Disorders200 patients4 weeks70%
Parkinson's Disease Research100 patients6 months55%
  • In neurological research, this compound was used to evaluate cholinergic dysfunction in Parkinson's disease models, contributing to the understanding of potential therapeutic targets for new drug development.

作用机制

甲哌phenidol 通过作为抗胆碱能药物发挥其作用。它与胃肠道中的毒蕈碱乙酰胆碱受体结合,抑制乙酰胆碱的作用。这导致胃肠道动力和分泌减少,从而缓解痉挛和其他相关症状 . 分子靶标包括毒蕈碱受体,所涉及的途径主要与乙酰胆碱信号传导的抑制有关 .

相似化合物的比较

类似化合物

独特性

甲哌phenidol 在作为抗胆碱能药物对胃肠道的特定作用方面具有独特性。与主要用于止痛的哌替啶或用于治疗 ADHD 的哌甲酯不同,甲哌phenidol 的主要应用是治疗胃肠道疾病。它抑制肾小管转运有机阳离子的能力也使其与其他类似化合物区别开来 .

生物活性

Mepiperphenidol, also known as Darstine, is a quaternary ammonium compound primarily recognized for its visceral anticholinergic properties. First approved in 1953, it has been used in various therapeutic contexts, particularly in managing gastrointestinal disorders and conditions associated with excessive cholinergic activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors. This inhibition leads to reduced smooth muscle contractions in the gastrointestinal tract, which can alleviate symptoms associated with conditions such as:

  • Peptic ulcers
  • Gastritis
  • Irritable bowel syndrome

The compound's ability to interact with the central nervous system (CNS) also suggests potential implications for treating movement disorders like Parkinson's disease, although it has been largely supplanted by more effective medications with fewer side effects .

Pharmacological Properties

This compound exhibits several key pharmacological properties:

  • Anticholinergic Activity : It has been shown to require doses of 100 to 200 mg taken four times daily to achieve therapeutic effects .
  • Sedative Effects : Due to its atropine-like effects, this compound may induce sedation and has been associated with potential confusion or hallucinations in some patients.
  • Drug Interactions : As an anticholinergic medication, this compound can interact with other drugs that exert similar effects. This characteristic is particularly relevant in polypharmacy scenarios where patients may be on multiple medications.

Efficacy in Movement Disorders

Research indicates that this compound was once utilized to manage symptoms of Parkinson's disease. A study noted that while it was effective in alleviating certain symptoms, newer medications have since emerged that offer improved efficacy and reduced side effects.

Anticholinergic Effects on Neurotransmitter Systems

A study highlighted that this compound significantly inhibited NMN transport by 80.6%, showcasing its role as a classical organic cation competitor . This inhibition underscores its potential impact on neurotransmitter systems and suggests avenues for further research into its pharmacodynamics.

Comparative Analysis with Other Anticholinergics

The following table summarizes the structural and functional comparisons between this compound and other anticholinergic compounds:

Compound NameMolecular FormulaKey Features
This compoundC20H30BrNVisceral anticholinergic agent; broader applications.
AtropineC17H23NO3Naturally occurring alkaloid; potent anticholinergic effects.
ScopolamineC17H21NO4Similar properties; used for motion sickness.
PropanthelineC21H30BrNSynthetic agent for gastrointestinal disorders.
IpratropiumC20H30BrNO3Quaternary ammonium compound; primarily a bronchodilator.

属性

CAS 编号

13004-75-6

分子式

C19H32NO+

分子量

290.5 g/mol

IUPAC 名称

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol

InChI

InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1

InChI 键

SMOSFFGOYXWICC-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O

规范 SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O

同义词

1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium
mepiperphenidol
mepiperphenidol bromide
mepiperphenidol chloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepiperphenidol
Reactant of Route 2
Mepiperphenidol
Reactant of Route 3
Reactant of Route 3
Mepiperphenidol
Reactant of Route 4
Reactant of Route 4
Mepiperphenidol
Reactant of Route 5
Reactant of Route 5
Mepiperphenidol
Reactant of Route 6
Mepiperphenidol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。